Kaur-16-ene Exhibits 2.55-Fold Higher Cytotoxicity than Kaurenoic Acid Against Prostate Cancer
In a direct head-to-head comparison of ent-kaurene diterpenes isolated from the same source (Laetia thamnia), Kaur-16-ene (as ent-3β-hydroxykaur-16-ene) demonstrated significantly greater cytotoxic potency against the 22Rv1 human prostate cancer cell line (IC50 = 5.03 μg/mL) compared to its analog, ent-kaur-16-en-19-oic acid (kaurenoic acid) (IC50 = 12.83 μg/mL) [1]. This represents a 2.55-fold difference in potency.
| Evidence Dimension | Cytotoxicity (IC50) against human prostate cancer (22Rv1) |
|---|---|
| Target Compound Data | IC50 = 5.03 μg/mL |
| Comparator Or Baseline | ent-kaur-16-en-19-oic acid (IC50 = 12.83 μg/mL) |
| Quantified Difference | Kaur-16-ene is 2.55 times more potent (5.03 vs. 12.83 μg/mL) |
| Conditions | In vitro cytotoxicity assay using 22Rv1 human prostate cancer cell line after 48h exposure. |
Why This Matters
This data provides a clear, quantitative justification for selecting a Kaur-16-ene derivative over its more polar, acidic analog in projects focused on prostate cancer, potentially impacting the choice of lead scaffold or internal standard.
- [1] Henry, G. E., Adams, L. S., Rosales, J. C., Jacobs, H., Heber, D., & Seeram, N. P. (2006). Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro. Cancer Letters, 244(2), 190–194. View Source
